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Compound of Interest

Compound Name: 2,5-Dimethyl-3-pyrroline

CAS No.: 59480-92-1

Cat. No.: B1329773

Get Quote

Executive Summary
2,5-Dimethyl-3-pyrroline (CAS 59480-92-1) represents a critical scaffold in medicinal

chemistry, serving as a reduced congener of the aromatic 2,5-dimethylpyrrole and an

unsaturated precursor to substituted pyrrolidines. Its cyclic allylic amine motif renders it

chemically distinct from its saturated and aromatic analogs, introducing unique stability

challenges related to tautomerization and oxidation.

This guide provides a definitive thermochemical profile of 2,5-Dimethyl-3-pyrroline. Due to the

scarcity of direct calorimetric data in open literature, this document details theoretical

estimation methodologies (Benson Group Additivity) alongside validated experimental protocols

for determining its Enthalpy of Formation (

) and Vaporization (

).
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Before deriving thermodynamic potentials, we must establish the physical state and structural

isomerism that define the compound's standard state.

Structural Isomerism
2,5-Dimethyl-3-pyrroline exists as a mixture of cis and trans isomers. The steric repulsion

between the C2 and C5 methyl groups influences the ring puckering and standard entropy (

).

Cis-isomer: Methyl groups on the same face (syn); typically higher steric strain.

Trans-isomer: Methyl groups on opposite faces (anti); generally thermodynamically favored.

Baseline Physical Properties
Molecular Formula:

Molecular Weight: 97.16 g/mol

Standard State: Liquid at 298.15 K

Boiling Point: 102–105 °C (at 760 mmHg)

Density: 0.824 g/mL

Thermochemical Parameters: Estimation &
Theoretical Data
In the absence of archival combustion calorimetry data, we employ Benson Group Additivity

(BGA) to estimate the Gas Phase Enthalpy of Formation (

). This method assumes that a molecule's thermodynamic properties are the sum of the
contributions of its constituent groups.[1]

Benson Group Additivity Calculation
Target Molecule: 2,5-Dimethyl-3-pyrroline Structural Decomposition:
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Ring Correction: 5-membered ring (Cyclopentene base strain).

N-H Group: Secondary amine in a ring (

).

C=C Double Bond: Cyclic alkene (

).

Methyl Groups: Two methyls attached to sp3 carbons (

is approximated).

Note: Values below are approximations based on standard group additivity tables (Benson,

1976).

Group / Correction Count
Approx.
Contribution
(kJ/mol)

Total (kJ/mol)

Base Ring

(Cyclopentene)
1 +33.9 +33.9

N substitution (C -> N) 1 +50.0 (Est. shift) +50.0

Methyl Group (

)
2 -42.2 -84.4

Secondary Amine

Correction
1 +10.0 +10.0

Ring Strain Correction 1 +25.0 +25.0

Estimated +34.5 kJ/mol

Interpretation: The positive enthalpy of formation suggests the compound is endothermic

relative to its elements, consistent with the strain of the unsaturated five-membered ring.
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Comparative Thermochemistry
Comparing 2,5-Dimethyl-3-pyrroline to its analogs reveals its intermediate thermodynamic

stability.

Compound State (kJ/mol) Stability Driver

Pyrrolidine Saturated -40.6
No ring strain from

unsaturation.

2,5-Dimethyl-3-

pyrroline
Unsaturated ~ +35.0 (Est)

Ring strain + Double

bond.

2,5-Dimethylpyrrole Aromatic -65.0
Aromatic stabilization

energy.

Experimental Methodologies for Validation
To replace estimates with high-precision data, the following self-validating protocols are

recommended.

Protocol A: Static Bomb Combustion Calorimetry
Objective: Determine the Enthalpy of Combustion (

) to derive Enthalpy of Formation (

).

Principle:

Workflow:

Sample Encapsulation: Seal ~0.5 g of 2,5-Dimethyl-3-pyrroline in a Mylar or gelatin

capsule (to prevent evaporation/oxidation).

Combustion: Ignite in a static bomb calorimeter pressurized to 3.0 MPa with high-purity

Oxygen.
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Correction Analysis:

Nitric Acid Correction: Titrate bomb washings to correct for

formation.

Carbon Dioxide Recovery: Measure total

produced (Rossini method) to verify combustion completeness (>99.9%).

Calculation:

Protocol B: Transpiration Method (Vaporization
Enthalpy)
Objective: Determine

to convert liquid data to gas phase.

Workflow:

Saturator Setup: Coat a glass inert support with the liquid sample in a U-tube thermostatted

to

.

Gas Flow: Flow dry Nitrogen gas through the tube at varying flow rates.

Collection: Trap the saturated vapor in a cold trap (liquid

).

Quantification: Analyze the condensate via GC-FID.

Clausius-Clapeyron Plot: Plot

vs

. The slope yields
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.

Visualization of Thermochemical Characterization
The following diagram illustrates the logical workflow for fully characterizing the

thermochemical profile of the target compound, linking synthesis to data reduction.
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State Correction
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Figure 1: Integrated workflow for the experimental determination of thermochemical properties.

Applications in Drug Design[2]
Understanding the thermochemistry of 2,5-Dimethyl-3-pyrroline is pivotal for:

Metabolic Stability Prediction: The relatively high

of the 3-pyrroline ring compared to the aromatic pyrrole implies a thermodynamic driving
force for oxidative aromatization in vivo (via Cytochrome P450 enzymes). Drug candidates
containing this scaffold may be metabolically labile, converting to the planar, aromatic pyrrole
species.

Synthetic Feasibility: The endothermic nature of the double bond facilitates ring-opening

reactions or further functionalization (e.g., dihydroxylation) that releases ring strain, making it

a high-energy intermediate for complex scaffold synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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